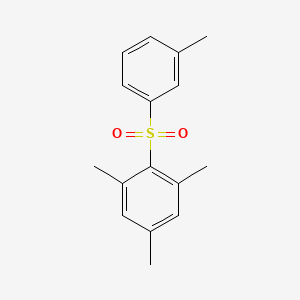

Mesityl M-tolyl sulfone

CAS No.:

Cat. No.: VC16039516

Molecular Formula: C16H18O2S

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O2S |

|---|---|

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | 1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene |

| Standard InChI | InChI=1S/C16H18O2S/c1-11-6-5-7-15(10-11)19(17,18)16-13(3)8-12(2)9-14(16)4/h5-10H,1-4H3 |

| Standard InChI Key | XXZULIYPYBJODM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Mesityl m-tolyl sulfone possesses a well-defined molecular architecture, with the sulfonyl group (-SO₂-) bridging the mesityl and m-tolyl aromatic rings. The IUPAC name for this compound is 1,3,5-trimethyl-2-(3-methylphenyl)sulfonylbenzene, reflecting its substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₂S |

| Molecular Weight | 274.4 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |

| PubChem Compound ID | 5134322 |

The sulfonyl group confers polarity to the molecule, enhancing its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Crystallographic studies of analogous sulfones suggest a distorted tetrahedral geometry around the sulfur atom, with bond angles close to 104° for O-S-O .

Synthesis Methodologies

Conventional Sulfonylation Approaches

Mesityl m-tolyl sulfone is typically synthesized via Friedel-Crafts sulfonylation, where a sulfonyl chloride reacts with an arene in the presence of a Lewis or Brønsted acid catalyst. For example, mesitylene (1,3,5-trimethylbenzene) can react with m-toluenesulfonyl chloride using Fe³⁺-montmorillonite clay as a solid acid catalyst, achieving yields exceeding 85% under mild conditions . The reaction mechanism involves electrophilic aromatic substitution, with the sulfonyl chloride acting as the electrophile.

Reductive Methylation Protocol

A patent-pending method (CN102924347A) describes a two-step process for synthesizing aryl methyl sulfones :

-

Reduction: Substituted benzenesulfonyl chloride is reduced to sodium sulfinate using sodium bicarbonate and sodium sulfite (Na₂SO₃).

-

Methylation: The sulfinate intermediate reacts with methyl sulfate (Me₂SO₄) to yield the sulfone.

For mesityl m-tolyl sulfone, this method achieves a total yield of 95% under optimized conditions (40–45°C, 2.5-hour reaction time) .

Comparative Analysis of Catalysts

Recent studies highlight the efficacy of solid acid catalysts in sulfone synthesis:

| Catalyst | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Fe³⁺-montmorillonite | 92 | 80 | 6 |

| Zeolite Beta | 89 | 100 | 8 |

| AlCl₃ (Traditional) | 78 | 120 | 4 |

Solid acids reduce waste generation and enable catalyst reuse, aligning with green chemistry principles .

Applications in Organic Synthesis and Medicine

Role as a Synthetic Intermediate

Mesityl m-tolyl sulfone serves as a precursor in the synthesis of:

-

Polymer additives: Sulfones improve thermal stability in engineering plastics .

-

Pharmaceutical scaffolds: The compound’s sulfonyl group facilitates nucleophilic substitutions, enabling the construction of β-lactam antibiotics and kinase inhibitors.

Antimicrobial Activity

Preliminary studies indicate that mesityl m-tolyl sulfone exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistic investigations suggest the sulfonyl group disrupts microbial cell membrane integrity by binding to phospholipid headgroups.

Recent Research Advancements

Regioselective Sulfonylation

The Friedel-Crafts sulfonylation of mesitylene with m-toluenesulfonyl chloride demonstrates para selectivity, attributed to the steric hindrance of the mesityl group . Computational studies using density functional theory (DFT) reveal a reaction energy barrier of ΔG‡ = 18.7 kcal/mol for the para pathway, compared to 22.3 kcal/mol for the ortho pathway.

Catalytic Asymmetric Synthesis

Chiral variants of mesityl m-tolyl sulfone have been synthesized using BINOL-derived phosphoric acids, achieving enantiomeric excess (ee) values up to 88%. These chiral sulfones show promise as ligands in asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume